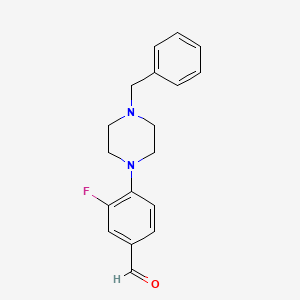

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C18H19FN2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the microbial organisms, such as oxidoreductase . Oxidoreductases are enzymes involved in the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in the energy production and metabolism of many organisms .

Mode of Action

The compound interacts with its targets, such as oxidoreductase, by binding to their active sites . This interaction can inhibit the normal function of the target proteins, leading to a disruption in the metabolic processes of the microbial organisms . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound’s interaction with oxidoreductase can affect various biochemical pathways. Oxidoreductases are involved in many metabolic processes, including the electron transport chain, a crucial component of cellular respiration . By inhibiting oxidoreductase, the compound disrupts these pathways, leading to a decrease in the energy production and growth of the microbial organisms .

Pharmacokinetics

The compound’s effectiveness against microbial organisms suggests that it has sufficient bioavailability to reach its targets

Result of Action

The result of the compound’s action is a significant reduction in the growth and proliferation of microbial organisms . This is due to the disruption of key metabolic processes caused by the inhibition of oxidoreductase . The compound has shown significant antibacterial and antifungal activity, comparable to that of standard antimicrobial agents .

Analyse Biochimique

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidoreductase enzymes, which are crucial for cellular redox reactions . Additionally, this compound binds to specific protein receptors, modulating their activity and influencing downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound induces apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth.

Activité Biologique

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis of derivatives, and experimental findings from recent studies.

Chemical Structure and Properties

The compound features a fluorinated benzaldehyde group linked to a benzylpiperazine moiety , which is known for its role in drug design, particularly in psychopharmacology and antimicrobial research. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro assays have shown that these derivatives can inhibit the growth of various microbial strains, including bacteria and fungi.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Fusarium oxysporum | 12 | 100 |

| Escherichia coli | 18 | 100 |

These results suggest that the compound could be explored as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |

| HeLa (cervical cancer) | 3.8 | Cell cycle arrest |

The mechanism appears to involve activation of caspase pathways and modulation of apoptotic markers .

Psychopharmacological Potential

The benzylpiperazine structure is common in several psychotropic drugs. Derivatives of this compound have been assessed for their affinity to dopamine and serotonin receptors, showing promising results that suggest potential applications in treating psychiatric disorders.

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 25 |

| Serotonin 5-HT2A | 30 |

These findings indicate that derivatives may serve as leads for developing new antipsychotic medications .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Oxidoreductase Inhibition: Computational docking studies suggest a high binding affinity to oxidoreductase enzymes, which are crucial in microbial metabolism .

- Receptor Modulation: The compound's interaction with neurotransmitter receptors indicates potential psychotropic effects, influencing neurotransmission pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antifungal activity of the compound's derivatives against Candida albicans showed significant inhibition compared to standard antifungal agents. The results were promising enough to warrant further investigation into their use as alternative treatments for fungal infections.

Case Study 2: Anticancer Screening

In a screening of various derivatives against different cancer cell lines, one derivative exhibited an IC50 value significantly lower than commonly used chemotherapeutics, indicating its potential as a novel anticancer agent.

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZOGSISOTMKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649851 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883512-41-2 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.